molecular formula C12H12O3 B8157486 4-Ethynyl-3-isopropoxybenzoic acid

4-Ethynyl-3-isopropoxybenzoic acid

Cat. No.: B8157486
M. Wt: 204.22 g/mol
InChI Key: UOEGUHUWIACABF-UHFFFAOYSA-N
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Description

4-Ethynyl-3-isopropoxybenzoic acid is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, featuring an ethynyl group at the 4-position and an isopropoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-3-isopropoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-isopropoxybenzoic acid.

    Halogenation: The 4-position of the aromatic ring is halogenated using a suitable halogenating agent such as bromine or iodine.

    Sonogashira Coupling: The halogenated intermediate undergoes a Sonogashira coupling reaction with an ethynyl reagent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.

    Deprotection: If a protecting group was used on the ethynyl reagent, it is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-3-isopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or ketone.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent.

Major Products Formed

    Oxidation: 4-Carboxy-3-isopropoxybenzoic acid or 4-Keto-3-isopropoxybenzoic acid.

    Reduction: 4-Ethenyl-3-isopropoxybenzoic acid or 4-Ethyl-3-isopropoxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-3-isopropoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-3-isopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or covalent bonding with active sites, while the isopropoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylbenzoic acid: Lacks the isopropoxy group, making it less lipophilic.

    3-Isopropoxybenzoic acid: Lacks the ethynyl group, reducing its potential for π-π interactions.

    4-Ethynyl-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group, affecting its chemical reactivity and biological activity.

Uniqueness

4-Ethynyl-3-isopropoxybenzoic acid is unique due to the combination of the ethynyl and isopropoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-ethynyl-3-propan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-4-9-5-6-10(12(13)14)7-11(9)15-8(2)3/h1,5-8H,2-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEGUHUWIACABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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